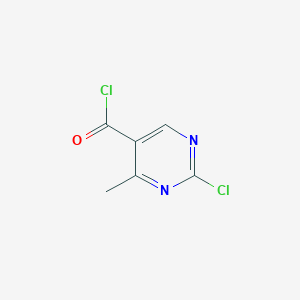

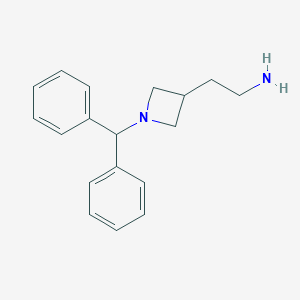

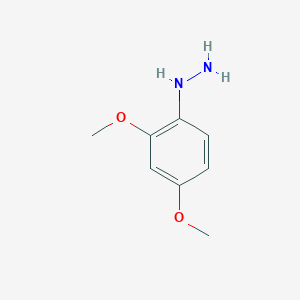

![molecular formula C11H11ClF3N3 B064052 2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 175203-38-0](/img/structure/B64052.png)

2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including those similar to 2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, involves various chemical routes. For instance, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole produces structural isomers separable by chromatography, confirming substitution at specific positions on the pyrimidine ring (Bunker et al., 2010). Additionally, novel synthesis methods have been reported for creating trifluoromethylated pyrazolo[1,5-a]pyrimidines, starting from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, offering efficient routes to this class of compounds with potential biological interest (Jismy et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives exhibits interesting features, such as hydrogen-bonded frameworks and chains of rings, contributing to their stability and reactivity. For example, in certain derivatives, molecules are linked by hydrogen bonds into chains containing various types of rings, forming a three-dimensional framework structure (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine compounds participate in diverse chemical reactions, leading to various derivatives with unique properties. They have been synthesized by cyclocondensation reactions and exhibit significant antiproliferative and proapoptotic activities by interfering with the phosphorylation of specific proteins in cancer cells (Carraro et al., 2006).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their crystalline structures and thermal stabilities, are crucial for their potential applications. Detailed crystallographic studies provide insights into the regioselectivity of reactions and the solid-state structures of these compounds, essential for understanding their reactivity and stability (Flores et al., 2006).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure, which affects their reactivity and interactions with biological targets. Studies on their synthesis, crystal structure, and antitumor activity reveal promising anticancer activities, highlighting the importance of structural modifications in enhancing biological efficacy (Liu et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its derivatives are actively explored in the field of medicinal chemistry. Their structural characterization and synthesis involve the integration of various bioactive moieties to enhance lipophilicity and transport through cell barriers. These compounds are synthesized through condensation and cyclization processes, involving intermediates like 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine. The structural analysis often utilizes X-ray diffraction techniques to establish the solid-state structures of these compounds (Maftei et al., 2016).

Antitumor Activities

Some derivatives of 2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have demonstrated significant antitumor activities. For instance, certain compounds exhibit marked inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, suggesting promising anticancer activities. These findings underscore the potential of these compounds in cancer treatment and the importance of further research in this area (Liu et al., 2020).

Chemical Characterization and Properties

The chemical characterization of these compounds involves confirming substitution patterns and understanding molecular structures. For example, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole can result in structural isomers. The characterization ensures accurate understanding of the molecular structures, which is crucial for their application in scientific research (Bunker et al., 2010).

Formation of Hydrogen-bonded Structures

The hydrogen-bonded structures formed by these compounds are of particular interest due to their implications in molecular interactions and stability. Studies have reported the formation of hydrogen-bonded chains and frameworks in various derivatives, contributing to our understanding of their chemical behavior and potential applications in material science and pharmaceuticals (Portilla et al., 2006).

Zukünftige Richtungen

Trifluoromethylpyridines, which are structurally similar to this compound, are increasingly being used in the development of new agrochemicals, pharmaceuticals, and functional materials . This suggests that “2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” and similar compounds may have potential future applications in these areas.

Eigenschaften

IUPAC Name |

2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3N3/c1-10(2,3)6-5-9-16-7(11(13,14)15)4-8(12)18(9)17-6/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAQQNNHHQAUEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=C1)N=C(C=C2Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371363 |

Source

|

| Record name | 2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175203-38-0 |

Source

|

| Record name | 7-Chloro-2-(1,1-dimethylethyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

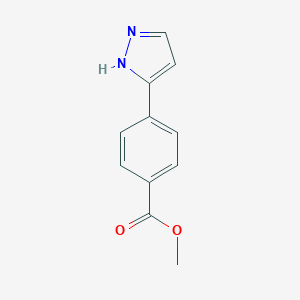

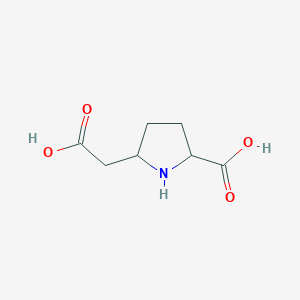

![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)

![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)